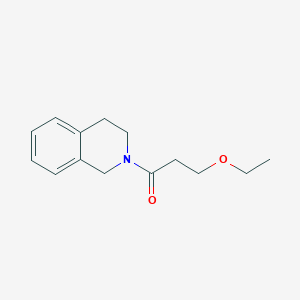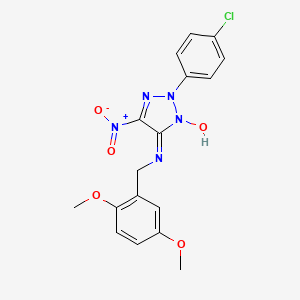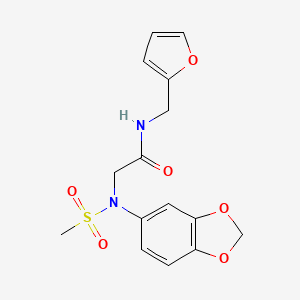
2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline
描述
2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline, also known as EPTI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. EPTI has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.
作用机制
The mechanism of action of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of glutathione, an important antioxidant molecule in cells. In addition, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been found to enhance the activity of superoxide dismutase (SOD), an enzyme that plays a key role in the detoxification of ROS.
实验室实验的优点和局限性
One of the advantages of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is that it is a synthetic compound, which allows for easy modification and optimization of its structure for specific applications. However, one of the limitations of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. In addition, the synthesis of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is a multistep process, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic applications of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline. Another area of research is to investigate the potential of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline as a drug delivery system, as its structure can be easily modified to incorporate different functional groups. Finally, the potential of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline as a diagnostic tool for various diseases should also be explored, as it has been shown to possess imaging properties that could be useful in medical imaging applications.
Conclusion:
In conclusion, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has a complex mechanism of action that involves the modulation of various signaling pathways. Although there are some limitations to its use, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has great potential for further research and development in the field of medicinal chemistry.
科学研究应用
2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to possess antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-ethoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-10-8-14(16)15-9-7-12-5-3-4-6-13(12)11-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYANENQNIYWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-ethoxy-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4189552.png)
![2-benzyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4189555.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4189565.png)
![N-[2-(cyclohexylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189573.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4189584.png)
![N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B4189600.png)
![N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4189607.png)

